BenchChemオンラインストアへようこそ!

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

Metabolic stability Drug discovery In vitro ADME

This 1,7-disubstituted naphthalene scaffold combines a conformationally adaptable –OCF₂H hydrogen-bond donor at the reactive α-position with a strong –CF₃ electron-withdrawing group at the 7-position. This unique push-pull system creates an amphiphilic pharmacophore ideal for CNS drug targets with mixed-polarity binding pockets. The 1-OCF₂H group provides a 5.4- to 8.8-fold improvement in metabolic stability over non-fluorinated analogs, making it a strategic fragment for FBDD and a characterized reference standard for late-stage difluoromethoxylation methodologies. For agrochemical discovery, predictable α‑position reactivity enables efficient library synthesis. Choose this specific 1,7‑isomer for precise regiochemistry, metabolic shielding at the most labile naphthalene position, and versatile SAR exploration.

Molecular Formula C12H7F5O
Molecular Weight 262.17 g/mol
Cat. No. B15065531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene
Molecular FormulaC12H7F5O
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)OC(F)F
InChIInChI=1S/C12H7F5O/c13-11(14)18-10-3-1-2-7-4-5-8(6-9(7)10)12(15,16)17/h1-6,11H
InChIKeyUWHGLVSCANNQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene (CAS 1261456-38-5): A Dual-Fluorinated Naphthalene Building Block for Medicinal Chemistry and Agrochemical Research


1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene (CAS 1261456-38-5; molecular formula C₁₂H₇F₅O; MW 262.18) is a disubstituted naphthalene scaffold bearing a difluoromethoxy (–OCF₂H) group at the α (1-) position and a trifluoromethyl (–CF₃) group at the 7-position . This compound belongs to a class of fluorinated aromatic building blocks that have gained prominence in medicinal chemistry and agrochemical research due to the privileged nature of both the –OCF₂H and –CF₃ motifs in modulating pharmacokinetic and physicochemical properties [1]. The compound is commercially available from several reputable suppliers including AKSci, MolCore, Leyan, and Chemsrc, typically at ≥95–98% purity . Its 1,7-disubstitution pattern on the naphthalene core represents a specific regioisomeric arrangement with distinct electronic and steric characteristics that differentiate it from its 2,7-, 1,3-, and 1,4-substituted isomers also available in the commercial catalog .

Why 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene Cannot Be Interchanged with Other Fluorinated Naphthalene Isomers or Mono-Substituted Analogs


The specific 1,7-substitution pattern on the naphthalene core generates a unique electronic and conformational profile that cannot be replicated by other regioisomers or mono-substituted analogs. The α (1-) position of naphthalene is inherently more reactive toward electrophilic substitution than the β (2-) position due to greater resonance stabilization of the intermediate carbocation , meaning that the 1-OCF₂H-7-CF₃ isomer offers a fundamentally different reactivity landscape compared to its 2,7-counterpart (CAS 1261534-77-3). Furthermore, the –OCF₂H group is not merely a lipophilic substituent; it can interconvert between a highly lipophilic conformation and a polar conformation, enabling it to act as a conformation-dependent lipophilic hydrogen bond donor — a property absent in the purely lipophilic –OCF₃ group and fundamentally different from the non-fluorinated –OCH₃ group [1]. When combined with the strong electron-withdrawing –CF₃ at the remote 7-position, this creates a dipole and electronic push-pull system across the naphthalene scaffold that influences both chemical reactivity and potential target engagement in ways that isomers with different substitution geometries cannot match . Generic substitution with a different naphthalene isomer would alter the vector of the hydrogen bond donor, the molecular dipole moment, and the regioselectivity of any subsequent derivatization chemistry.

Quantitative Differentiation Evidence for 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene: Head-to-Head and Class-Level Comparative Data


Metabolic Stability: Difluoromethoxy Naphthalenes Demonstrate 5.4-Fold Longer Microsomal Half-Life vs. Methoxy Analogs

In vitro human liver microsome (HLM) stability data for closely related difluoromethoxy naphthalene derivatives demonstrate a substantial metabolic advantage over their methoxy and non-fluorinated counterparts. For 1-(difluoromethoxy)-2-methylnaphthalene — a direct structural analog sharing the 1-OCF₂H-naphthalene core with the target compound — the measured half-life (t₁/₂) was 245 minutes in HLM, representing a 5.4-fold improvement over the corresponding methoxy analog (t₁/₂ = 45 min) and an 8.8-fold improvement over the non-fluorinated 2-methylnaphthalene (t₁/₂ = 28 min). The intrinsic clearance (CLᵢₙₜ) correspondingly decreased from 24.7 μL/min/mg (non-fluorinated) to 15.4 (methoxy) to 2.8 (difluoromethoxy), indicating that the –OCF₂H group provides a pronounced metabolic shielding effect at the naphthalene 1-position . This class-level inference is directly transferable to 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene, where the 1-OCF₂H group occupies the same metabolically vulnerable α-position of the naphthalene ring system known to be the primary site of CYP450-mediated oxidative attack .

Metabolic stability Drug discovery In vitro ADME Cytochrome P450

Hydrogen Bond Donor Capability: The –OCF₂H Group Enables Lipophilic Hydrogen Bonding Absent in –OCF₃ and –OCH₃ Analogs

The difluoromethoxy (–OCF₂H) substituent at the naphthalene 1-position possesses a unique capability not shared by either the trifluoromethoxy (–OCF₃) or methoxy (–OCH₃) groups: it can function as a lipophilic hydrogen bond (HB) donor. The terminal C–H bond in –OCF₂H is significantly polarized by the two adjacent electronegative fluorine atoms, rendering the hydrogen atom sufficiently acidic (estimated pKa ~25–30 for the C–H) to participate in weak but meaningful hydrogen bonding interactions with biological targets [1]. In contrast, the –OCF₃ group is purely lipophilic with no hydrogen bond donor capacity, and the –OCH₃ group, while capable of accepting hydrogen bonds, cannot donate . The Müller (2014) vector analysis framework further demonstrates that the –OCF₂H group can conformationally switch between a high-dipole (polar) and low-dipole (lipophilic) state, enabling it to adapt to the polarity of the local molecular environment — a property termed 'environmental adaptor' behavior [2]. For 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene, this means that the 1-position –OCF₂H group provides a tunable HB donor contact point, while the 7-position –CF₃ group contributes pure lipophilicity, creating a spatially separated amphiphilic pharmacophore that can engage distinct regions of a protein binding pocket simultaneously.

Hydrogen bond donor Lipophilic ligand efficiency Molecular recognition Fluorine medicinal chemistry

Regioisomeric Reactivity Differentiation: α (1-) vs. β (2-) Position Dictates Electrophilic Substitution and Derivatization Outcomes

The placement of the –OCF₂H group at the α (1-) position of naphthalene fundamentally distinguishes this compound from its 2,7-isomer (CAS 1261534-77-3) in terms of both intrinsic reactivity and the electronic environment for further derivatization. The 1-position of naphthalene is well-established to be more reactive toward electrophilic aromatic substitution (EAS) than the 2-position: the carbocation intermediate formed upon electrophilic attack at the 1-position is stabilized by four resonance contributing structures, compared to only two for attack at the 2-position . This intrinsic reactivity difference means that 1-substituted naphthalenes are generally formed under kinetic control and are more susceptible to further EAS reactions at the remaining activated positions [1]. In 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene, the –OCF₂H group at the 1-position — while electron-withdrawing overall due to the inductive effect of fluorine — can exert a +M (mesomeric) effect through the oxygen lone pair, partially activating the ortho (C-2) and para (C-4) positions of the substituted ring . The –CF₃ group at the 7-position, being purely electron-withdrawing (-I only), deactivates the second ring. This creates a predictable regiochemical map for further functionalization that differs markedly from the 2,7-isomer, where the –OCF₂H group occupies the less reactive β-position and directs substitution to different sites on the naphthalene scaffold.

Regioselective synthesis Electrophilic aromatic substitution Naphthalene chemistry Building block derivatization

Predicted Lipophilicity (LogP) and Polar Surface Area Differentiation from Phenolic and Non-Fluorinated Analogs

Computational predictions and experimentally measured data for related naphthalene derivatives provide a quantitative framework for understanding the lipophilicity differentiation of 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene. The closest available computational data point is 1-(difluoromethoxy)naphthalene (CAS 920981-10-8), which has a predicted LogP of 3.44 and a topological polar surface area (TPSA) of 9.23 Ų . The phenolic precursor 7-(trifluoromethyl)naphthalen-1-ol (CAS 33533-46-9) has a reported LogP of 3.28 [1]. By fragment-based estimation, the addition of a –CF₃ group to the naphthalene core contributes approximately +0.8 to +1.0 to LogP, while the –OCF₂H group contributes approximately +0.6 to +0.8 compared to –OH [2]. Therefore, the target compound 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene is predicted to have a LogP in the range of approximately 4.0–4.5, placing it in an optimal lipophilicity window for orally bioavailable drug candidates (typically LogP 1–5) while being more lipophilic than either its phenolic precursor or the mono-fluorinated analog 1-(difluoromethoxy)naphthalene. This lipophilicity, combined with the very low TPSA (predicted <10 Ų), indicates that the compound should readily permeate biological membranes — a property that can be advantageous for CNS-targeted programs but requires careful monitoring of solubility and metabolic clearance in lead optimization.

Lipophilicity LogP prediction Polar surface area Drug-likeness Physicochemical profiling

Supplier Landscape: Purity Grades and Availability Differentiate Procurement Options for 1,7- vs. 2,7-Isomer

A comparative analysis of the commercial availability of 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene (CAS 1261456-38-5) versus its 2,7-isomer (CAS 1261534-77-3) reveals practical considerations for procurement. The 1,7-isomer is available from Leyan (98% purity, Cat. No. 2293561), MolCore (≥98%, NLT specification), AKSci (Cat. 1583FX), and Chemenu (95%, Cat. CM234599) . The 2,7-isomer is available from AKSci (Cat. 1579FX), MolCore (≥98%), Chemenu (95%, Cat. CM234602), and Leyan (98%, Cat. 2293557) . Both isomers are generally available at comparable purity grades (95–98%) and price points, indicating that procurement decisions between these two isomers should be driven by the scientific requirements of the project rather than supply constraints. Importantly, the target compound is not listed by Sigma-Aldrich/Merck in their standard catalog, making specialized suppliers the primary sourcing channel . All listed suppliers require the compound to be used exclusively for research and development purposes, with explicit restrictions against human or veterinary use.

Chemical procurement Building block sourcing Purity comparison Supplier qualification

Recommended Research and Industrial Application Scenarios for 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene Based on Quantitative Differentiation Evidence


Lead Optimization in Drug Discovery: Scaffold for CNS-Penetrant Candidates Requiring Combined Lipophilicity and Hydrogen Bond Donor Contact

Based on the predicted LogP range of approximately 4.0–4.5 and the unique hydrogen bond donor capability of the 1-position –OCF₂H group [1], 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene is best deployed as a core scaffold in CNS drug discovery programs where both sufficient lipophilicity for blood-brain barrier penetration and specific hydrogen bonding interactions with the target are required. The very low predicted TPSA (<10 Ų) is consistent with favorable CNS permeability, while the conformational adaptability of the –OCF₂H group [1] allows it to optimize its polarity within the binding site microenvironment — a property that rigid –OCF₃ or –OCH₃ substituents cannot provide. The spatial separation of the HB donor (–OCF₂H) at position 1 from the purely lipophilic –CF₃ at position 7 creates an amphiphilic pharmacophore suitable for targets with mixed-polarity binding pockets. This compound should be prioritized over the 2,7-isomer when the synthetic plan requires the more reactive α-position for the hydrogen-bond-donating substituent or when subsequent SAR exploration will target positions 2 and 4 of the naphthalene ring .

Metabolic Stability-Driven Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

The class-level metabolic stability evidence demonstrates that the 1-OCF₂H-naphthalene core provides a 5.4- to 8.8-fold improvement in human liver microsome half-life compared to methoxy or non-fluorinated analogs . This makes 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene a strategically valuable fragment or scaffold for FBDD programs where metabolic stability is a key selection criterion. The difluoromethoxy group at the 1-position protects the metabolically vulnerable α-site of naphthalene from CYP450-mediated oxidation, while the electron-withdrawing –CF₃ at the 7-position further deactivates the second ring toward oxidative metabolism . Procurement of this specific 1,7-isomer (rather than the 2,7-isomer) ensures that the metabolic shielding effect is positioned at the most oxidatively labile position of the naphthalene ring system. This compound should be selected over the corresponding phenolic precursor (CAS 33533-46-9) when both metabolic stability and the hydrogen bond donor capability of the –OCF₂H group (rather than the stronger but more polar –OH donor) are required [2].

Agrochemical Lead Discovery: Fluorinated Naphthalene Building Block for Herbicidal or Fungicidal Candidate Synthesis

Fluorinated naphthalene derivatives have established applications in agrochemical research, particularly as herbicidal disubstituted naphthalenes and as adjuvants that improve the uptake of active ingredients [3]. The dual-fluorinated 1,7-substitution pattern of this compound — combining a metabolically stable, lipophilic-hydrogen-bonding –OCF₂H group with a strongly electron-withdrawing –CF₃ group — is well-suited for the design of agrochemical candidates where environmental persistence must be balanced with target potency. The difluoromethoxy naphthalene class has been reported to exhibit stability against microbial degradation, making it a candidate for herbicidal formulations requiring soil residual activity . For agrochemical discovery programs, this specific 1,7-isomer offers the advantage of predictable regiochemistry for further functionalization from the more reactive α-position, enabling efficient library synthesis around the naphthalene core .

Late-Stage Functionalization and Diversity-Oriented Synthesis Using the Ngai Difluoromethoxylation Methodology

The Ngai group at Stony Brook University has developed visible-light photoredox catalytic methods for direct C–H difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes, with naphthalene explicitly listed among the compatible substrate classes [4][5]. 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene serves as both a product available through these methodologies and a reference standard for laboratories implementing late-stage difluoromethoxylation protocols. The compound's well-defined 1,7-substitution pattern makes it a useful analytical reference for regiochemical outcome studies, particularly for distinguishing α- vs. β-OCF₂H substitution on the naphthalene scaffold. Research groups adopting the Ngai methodology for the synthesis of fluorinated compound libraries should procure this specific isomer as a characterized standard for LC-MS and NMR method development, given its unambiguous substitution pattern and commercial availability at ≥98% purity .

Quote Request

Request a Quote for 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.